molecular formula C6H12N2O B1286733 3-Amino-1-ethylpyrrolidin-2-one

3-Amino-1-ethylpyrrolidin-2-one

Cat. No.: B1286733
M. Wt: 128.17 g/mol
InChI Key: LTRSWULNHPZNJM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader exploration of pyrrolidine derivatives that began in the mid-20th century. The systematic investigation of amino-substituted pyrrolidinones gained momentum as researchers recognized the potential of these compounds as pharmaceutical intermediates and bioactive molecules. The specific compound this compound represents an evolution in the design of pyrrolidine-based scaffolds, where the introduction of the ethyl group at the nitrogen position provides enhanced chemical versatility compared to simpler analogs.

Patent literature from the late 1990s documents early synthetic approaches to 3-amino-pyrrolidine derivatives, establishing foundational methodologies that would later be adapted for the synthesis of this compound. These early developments focused on creating efficient synthetic routes that could produce optically active compounds with high chemical and optical yields, recognizing the importance of stereochemistry in biological activity.

The compound has been assigned multiple Chemical Abstracts Service registry numbers, reflecting different stereoisomeric forms and salt derivatives. The (R)-enantiomer carries the CAS number 2380735-93-1, while another form is registered as 1248178-59-7. The hydrochloride salt form, which enhances solubility and stability, is identified by CAS number 2059932-38-4.

Position within Pyrrolidinone Chemistry

This compound occupies a distinctive position within the broader family of pyrrolidinone compounds, serving as a bridge between simple pyrrolidin-2-one and more complex substituted derivatives. The pyrrolidin-2-one core structure provides a five-membered saturated lactam ring that exhibits significant conformational flexibility through pseudorotation, a characteristic that distinguishes it from rigid aromatic heterocycles.

Compound Class Representative Structure Key Features Applications
Pyrrolidin-2-one Basic lactam ring Simple structure, high basicity Solvent, building block
3-Amino-pyrrolidin-2-one Amino substitution at position 3 Enhanced reactivity, chiral center Pharmaceutical intermediate
This compound Additional ethyl substitution Increased lipophilicity, reduced basicity Advanced pharmaceutical synthesis
3-Amino-1-methylpyrrolidin-2-one Methyl substitution alternative Similar properties, different steric profile Comparative synthetic studies

The introduction of the amino group at the 3-position creates a chiral center, making the compound valuable for studying stereochemical effects in biological systems. The ethyl substitution at the nitrogen position modifies the electronic properties of the lactam carbonyl and influences the compound's lipophilicity and membrane permeability characteristics.

Research has demonstrated that the spatial arrangement of substituents in pyrrolidinone derivatives significantly influences their biological profiles due to different binding modes with enantioselective proteins. This stereochemical consideration makes this compound particularly valuable in medicinal chemistry applications where precise molecular recognition is critical.

Relevance in Heterocyclic Compound Research

The relevance of this compound in heterocyclic compound research stems from its role as a versatile scaffold that combines multiple functional elements within a single molecular framework. The compound exemplifies the principle that five-membered nitrogen heterocycles can serve as pharmacophores for various medicinal applications. Its structural features enable participation in diverse chemical transformations while maintaining the fundamental properties that make pyrrolidine derivatives attractive in drug discovery.

The compound's significance extends beyond its immediate synthetic utility to its contribution to understanding structure-activity relationships in heterocyclic chemistry. The presence of both an amino group and an ethyl-substituted nitrogen creates multiple sites for chemical modification, allowing researchers to systematically explore how structural changes affect biological activity. This makes the compound valuable for developing new synthetic methodologies and for training purposes in advanced organic chemistry.

Current research applications include its use as a starting material for synthesizing more complex heterocyclic systems and as a model compound for studying conformational behavior in pyrrolidine derivatives. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it a valuable tool for exploring new synthetic pathways.

Overview of Current Academic Understanding

Current academic understanding of this compound encompasses both its fundamental chemical properties and its practical applications in synthetic chemistry. The compound's molecular structure, characterized by the molecular formula C6H12N2O and molecular weight 128.17, has been thoroughly characterized using modern analytical techniques.

The compound exhibits typical secondary amine behavior due to the presence of the amino group, while the lactam carbonyl provides sites for nucleophilic attack and coordination chemistry. The SMILES notation CCN1CCC@HN for the (R)-enantiomer and O=C1N(CC)CCC1N for the racemic form provide precise structural representations that facilitate computational chemistry studies.

Physical and Chemical Properties Summary:

Property Value Significance
Molecular Formula C6H12N2O Defines elemental composition
Molecular Weight 128.17 g/mol Relevant for dosimetry and analysis
Stereochemistry Chiral at C-3 Enables enantioselective studies
Functional Groups Amino, lactam, alkyl Determines reactivity patterns
Salt Forms Hydrochloride available Enhances solubility and stability

Recent pharmaceutical research has utilized this compound as an intermediate in reductive amination reactions, where it serves as a nucleophilic component in the synthesis of more complex drug candidates. These applications demonstrate yields ranging from 49% to 93% depending on reaction conditions and substrates, indicating reliable synthetic utility under various conditions.

The compound's role in contemporary research extends to its use in developing new synthetic methodologies for accessing pyrrolidine-containing natural products and pharmaceutical compounds. Its predictable reactivity patterns and well-characterized properties make it an ideal substrate for testing new catalytic systems and reaction conditions. The availability of both enantiomeric forms enables researchers to conduct detailed stereochemical studies, contributing to the broader understanding of how molecular chirality influences biological activity and synthetic outcomes.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-amino-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3

InChI Key

LTRSWULNHPZNJM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1=O)N

Origin of Product

United States

Scientific Research Applications

Biological Applications

3-Amino-1-ethylpyrrolidin-2-one exhibits several biological activities, making it a candidate for pharmaceutical research:

Neuroactive Properties

Due to its structural similarity to known psychoactive agents, this compound may influence neurotransmitter systems. Studies suggest it acts as a precursor or intermediate in synthesizing compounds with neuroactive properties, which could lead to the development of new treatments for neurological disorders.

Pharmacological Studies

Interaction studies involving this compound are crucial for understanding its pharmacological profile. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Efficacy: Determining the biological effects resulting from these interactions, including potential therapeutic benefits.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound show promise in anticancer applications. For instance, a study demonstrated that certain modifications of this compound could inhibit cell proliferation in cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound derivatives against various pathogens. The results indicated significant inhibition zones in disc diffusion assays, highlighting its potential use in developing new antibiotics .

Comparison with Similar Compounds

3-Amino-1-hydroxy-pyrrolidin-2-one (CAS: 1003-51-6)

  • Molecular Formula : C₄H₈N₂O₂
  • Molecular Weight : 116.12 g/mol
  • Structural Differences : Replaces the ethyl group with a hydroxyl (-OH) at position 1.
  • Properties: Higher polarity due to the hydroxyl group. No reported hazards under GHS classification, but insufficient toxicological or ecological data .

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS: 1105195-46-7)

  • Molecular Formula : C₁₀H₁₁FN₂O
  • Molecular Weight : 194.21 g/mol
  • Structural Differences : Features a 3-fluorophenyl substituent at position 1 instead of ethyl.
  • Fluorine atom increases metabolic stability and lipophilicity.
  • Safety: Requires medical consultation upon exposure, indicating higher reactivity or toxicity concerns compared to 3-amino-1-ethylpyrrolidin-2-one .

1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)

  • Molecular Formula : C₄H₈N₂O·HCl
  • Molecular Weight : 136.58 g/mol
  • Structural Differences: Lacks the ethyl group at position 1; simpler structure with a free amino group.
  • Properties :
    • Higher solubility in aqueous media due to the hydrochloride salt form.
    • Melting point: 227°C; boiling point: 91.1°C .
  • Applications : Used as a precursor in peptide synthesis or heterocyclic chemistry.

4-Amino-1-phenylpyrrolidin-2-one

  • Molecular Formula : C₁₀H₁₂N₂O
  • Molecular Weight : 176.22 g/mol
  • Structural Differences : Substitutes ethyl with a phenyl group at position 1.
  • Properties :
    • Increased steric bulk and lipophilicity, favoring membrane permeability.
    • Common in kinase inhibitor scaffolds due to aromatic interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1248178-59-7 C₆H₁₂N₂O 128.17 1-Ethyl, 3-amino Pharmaceutical intermediate
3-Amino-1-hydroxy-pyrrolidin-2-one 1003-51-6 C₄H₈N₂O₂ 116.12 1-Hydroxyl, 3-amino Research chemical
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 1105195-46-7 C₁₀H₁₁FN₂O 194.21 1-(3-Fluorophenyl), 4-amino Drug discovery
1-Aminopyrrolidin-2-one Hydrochloride 20386-22-5 C₄H₈N₂O·HCl 136.58 1-H, 2-amino (salt form) Synthetic intermediate
4-Amino-1-phenylpyrrolidin-2-one 1011357-90-6 C₁₀H₁₂N₂O 176.22 1-Phenyl, 4-amino Kinase inhibitor scaffold

Key Research Findings and Trends

Substituent Effects: Ethyl vs. Hydroxyl: The ethyl group in this compound enhances stability and lipophilicity compared to the hydroxyl analog, making it more suitable for in vivo studies . Aromatic vs. Aliphatic: Phenyl or fluorophenyl substituents (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) improve target binding affinity in kinase inhibitors but may increase toxicity risks .

Synthetic Utility: The amino group in these compounds facilitates functionalization, such as amide bond formation or urea derivatization, critical for drug discovery .

Safety and Handling: Limited ecological and toxicological data exist for most analogs, necessitating precautionary handling (e.g., sealed containers, ventilation) .

Preparation Methods

Synthesis from 2,4-Diaminobutyric Acid

One common method involves the use of DL-2,4-diaminobutyric acid dihydrochloride as a starting material. The procedure includes:

  • Reagents : Hexamethyldisilazane and acetonitrile.
  • Conditions : The reaction is heated to reflux for 40 hours.
  • Yield : Approximately 78% yield was reported after purification steps involving methanol and dichloromethane.

Reaction with Primary Amines

Another method utilizes primary amines in the presence of protected hydroxyl groups:

  • Reagents : Optically active butyl-1,2,4-trimesylate and a primary amine (e.g., benzylamine).
  • Conditions : The reaction occurs in tetrahydrofuran at temperatures ranging from 0°C to 70°C.
  • Yield : High optical and chemical yields can be achieved under controlled pressure conditions (3x10^6 - 2x10^7 Pa) at temperatures between 100°C and 150°C.

Hydrogenation of Nitro Compounds

A different approach involves hydrogenation:

  • Starting Material : 1-Ethyl-2-nitromethylene pyrrolidine.
  • Conditions : The compound is hydrogenated in methanol under specific pressure conditions (1 to 10 atm) and temperatures ranging from 25°C to 100°C.
  • Outcome : This method simplifies the synthesis process while enhancing the yield of the target compound.

Derivatization Techniques

Derivatization methods have also been explored for enhancing the properties of related compounds:

  • Reagents : Various aryl sulfonyl chlorides were employed for derivatization.
  • Procedure : A mixture of racemic derivatives was treated with sulfonyl chlorides in pyridine, followed by purification through column chromatography.
  • Results : This method allows for the separation of derivatives based on chiral properties, improving analytical capabilities.

The following table summarizes key aspects of the different preparation methods discussed:

Method Starting Material Reagents Conditions Yield
Synthesis from Diaminobutyric Acid DL-2,4-Diaminobutyric acid dihydrochloride Hexamethyldisilazane, Acetonitrile Reflux for 40 hours ~78%
Reaction with Primary Amines Optically active butyl-1,2,4-trimesylate Benzylamine THF, 0°C to 70°C, under pressure High
Hydrogenation 1-Ethyl-2-nitromethylene pyrrolidine Hydrogen gas Methanol, 25°C to 100°C Increased
Derivatization Racemic derivatives Aryl sulfonyl chlorides, Pyridine Room temperature Varied

The preparation of 3-amino-1-ethylpyrrolidin-2-one can be efficiently accomplished through several synthetic routes that leverage different starting materials and reaction conditions. Each method presents unique advantages in terms of yield and purity, making them suitable for various applications in pharmaceutical development. Continued research into optimizing these methods will enhance their utility in producing this important compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Amino-1-ethylpyrrolidin-2-one, and how can intermediates be purified effectively?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or cyclization of precursor amines. For example, sodium borohydride in methanol under agitation (30 minutes) followed by recrystallization with ethanol yields intermediates . Purification often employs column chromatography or recrystallization using solvents like ethyl acetate or ethanol, as demonstrated in analogous pyrrolidinone syntheses .

Q. How should researchers safely handle this compound given limited toxicological data?

  • Methodological Answer : Despite incomplete hazard data, adopt precautionary measures: use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation. Avoid skin contact, as structurally similar compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) are classified as skin/eye irritants (H315, H319) . Emergency protocols include immediate rinsing with water and medical consultation .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm amine and ketone functional groups. X-ray powder diffraction (XRPD) can validate crystalline phases, as shown in related pyrrolidinone derivatives (e.g., peak analysis at 2θ = 12.4°, 18.7°) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Methodological Answer : Optimize reaction conditions using catalytic systems (e.g., EDC·HCl/HOBt for amide coupling) and controlled pH. For example, refluxing in ethanol with NaOH followed by neutralization with HCl improved yields in analogous compounds (52.7% yield achieved via stepwise pH adjustments) . Kinetic studies under varying temperatures (0–50°C) may further refine reaction efficiency .

Q. How to reconcile contradictions in hazard data for pyrrolidinone derivatives during risk assessment?

  • Methodological Answer : Conduct comparative toxicity assays using in vitro models (e.g., Ames test for mutagenicity). While 3-Amino-1-hydroxy-pyrrolidin-2-one lacks ecotoxicological data , structurally similar compounds (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) show acute oral toxicity (H302) . Cross-reference Safety Data Sheets (SDS) and prioritize worst-case hazard classifications in experimental design .

Q. What strategies enable chiral resolution of this compound enantiomers for pharmacological studies?

  • Methodological Answer : Use chiral auxiliaries or chromatography. For example, (R)- and (S)-pyrrolidinones were resolved via chiral HPLC with cellulose-based columns . Alternatively, crystallize diastereomeric salts using enantiopure acids (e.g., tartaric acid), a method validated for fluorinated pyrrolidinones .

Q. How to design studies addressing the ecological impact of this compound given data gaps?

  • Methodological Answer : Perform OECD 301 biodegradability tests and soil mobility assays. Monitor bioaccumulation potential via logP measurements (predicted logP = 0.8 for similar compounds) . Collaborate with environmental chemists to model persistence using QSAR tools, as raw ecotoxicity data are absent .

Q. What experimental approaches assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months. Analyze degradation products via LC-MS and compare with stress-test results (e.g., exposure to UV light, acidic/basic hydrolysis). For analogs like 1-ethyl-3-trifluoroacetylpyrrolidin-2-one, stability in aqueous solutions was pH-dependent, degrading faster under alkaline conditions .

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